molecular formula C25H23ClN2O2 B10922239 4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10922239
M. Wt: 418.9 g/mol
InChI Key: KCIJLWGAIGPRRM-UHFFFAOYSA-N
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Description

4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature and yields high to excellent purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest possible yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2O2/c1-16-5-10-20(15-17(16)2)28-25(19-8-13-22(30-4)14-9-19)23(26)24(27-28)18-6-11-21(29-3)12-7-18/h5-15H,1-4H3

InChI Key

KCIJLWGAIGPRRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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